molecular formula C16H25NO B14003854 N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide CAS No. 15093-31-9

N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide

Cat. No.: B14003854
CAS No.: 15093-31-9
M. Wt: 247.38 g/mol
InChI Key: BRLBPACJQQFNPB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a propan-2-ylidene group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentene ring One common method involves the cyclization of a suitable precursor under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or amines, into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), amines (e.g., ammonia, methylamine)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-methylpropanamide
  • N-cyclohexyl-2-methylcyclopentanecarboxamide
  • N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclohexane-1-carboxamide

Uniqueness

N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, a methyl group, and a propan-2-ylidene group attached to a cyclopentene ring sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

15093-31-9

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide

InChI

InChI=1S/C16H25NO/c1-11(2)14-10-9-12(3)15(14)16(18)17-13-7-5-4-6-8-13/h9,13,15H,4-8,10H2,1-3H3,(H,17,18)

InChI Key

BRLBPACJQQFNPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=C(C)C)C1C(=O)NC2CCCCC2

Origin of Product

United States

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